

Application Note: Structural Elucidation of Lamotrigine N-Acetate using High-Resolution NMR Spectroscopy

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Compound of Interest

Compound Name: *Lamotrigine N-Acetate*

CAS No.: 77668-57-6

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Abstract

This application note provides a comprehensive guide for the structural elucidation of Lamotrigine and its potential N-acetate metabolite using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, scientists, and drug development professionals, this document details optimized protocols for sample preparation and a suite of NMR experiments, including ^1H , ^{13}C , DEPT, COSY, HSQC, and HMBC. By explaining the causality behind experimental choices and presenting a self-validating system of protocols, this guide serves as a practical resource for the unambiguous characterization of Lamotrigine and its related substances, a critical task in pharmaceutical quality control and metabolomic studies.

Introduction: The Analytical Challenge

Lamotrigine, 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, is a widely used antiepileptic drug for which the characterization of metabolites and potential process-related impurities is of paramount importance for ensuring pharmaceutical safety and efficacy.[1][2] One such related substance is the N-acetylated derivative, **Lamotrigine N-Acetate**. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the definitive structural determination of organic molecules, offering detailed insights into the molecular framework without the need for reference standards of the impurities themselves.[3]

This guide provides a systematic approach to distinguish Lamotrigine from its N-acetate derivative. We will explore how a suite of NMR experiments can be synergistically employed to provide unambiguous evidence of the N-acetylation on one of the primary amino groups of the triazine ring.

Molecular Structures and Atom Numbering

For clarity and consistency throughout this note, the following IUPAC-based atom numbering scheme will be used for both Lamotrigine and its N-acetate derivative.

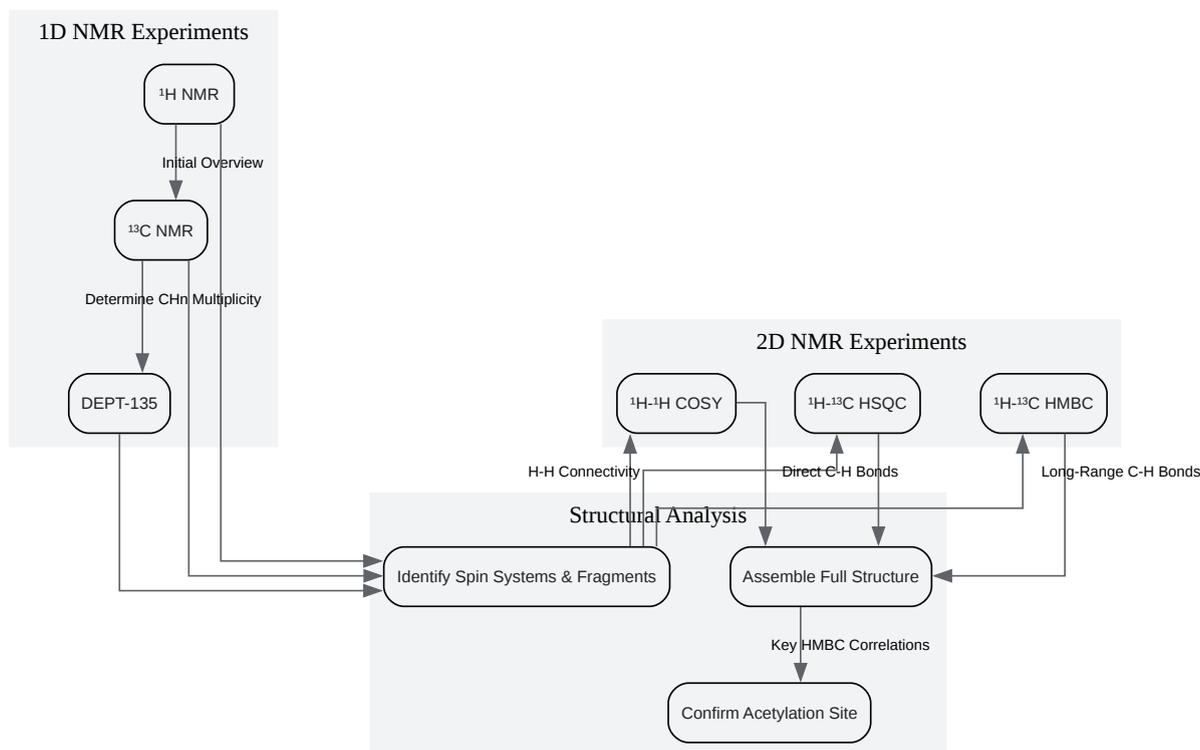
- Lamotrigine: 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine[1]
- **Lamotrigine N-Acetate**: N-[3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl]-acetamide

Lamotrigine	Lamotrigine N-Acetate
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Figure 1: Chemical structures of Lamotrigine and **Lamotrigine N-Acetate** with atom numbering.

The NMR Strategy: A Multi-faceted Approach

The structural elucidation will be achieved through a logical progression of NMR experiments. This workflow is designed to build a complete picture of the molecular structure, from initial proton and carbon environments to the intricate network of through-bond correlations.



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Caption: Logical workflow for NMR-based structural elucidation.

Experimental Protocols

The following protocols are optimized for a 400 MHz (or higher) NMR spectrometer. All spectra should be acquired in DMSO- d_6 , as it is a common solvent for both Lamotrigine and its acetylated derivative, and its residual solvent peaks are well-characterized.

Sample Preparation

Meticulous sample preparation is fundamental to acquiring high-quality NMR spectra.[4]

Protocol:

- Weigh approximately 5-10 mg of the sample (Lamotrigine or the suspected N-acetate) for ^1H and 2D NMR, or 15-20 mg for ^{13}C NMR.
- Dissolve the sample in 0.6-0.7 mL of high-purity DMSO- d_6 .
- Vortex the mixture until the sample is fully dissolved.
- If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[5]
- Cap the NMR tube securely to prevent contamination and solvent evaporation.

1D NMR Spectroscopy

^1H NMR Protocol:

- Pulse Program: Standard single-pulse (zg30 or similar)
- Number of Scans (NS): 16-64 (signal-to-noise dependent)
- Relaxation Delay (D1): 2 seconds
- Spectral Width (SW): 12-16 ppm
- Acquisition Time (AQ): ~3-4 seconds

^{13}C NMR Protocol:

- Pulse Program: Standard proton-decoupled (zgpg30 or similar)
- Number of Scans (NS): 1024-4096 (concentration-dependent)
- Relaxation Delay (D1): 2 seconds

- Spectral Width (SW): 220-240 ppm

DEPT-135 Protocol:

- Pulse Program: Standard DEPT-135
- Number of Scans (NS): 256-1024
- Relaxation Delay (D1): 2 seconds
- Rationale: The DEPT-135 experiment is crucial for differentiating between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.

2D NMR Spectroscopy

¹H-¹H COSY (Correlation Spectroscopy) Protocol:

- Pulse Program: Gradient-selected COSY (cosygpqf or similar)
- Number of Scans (NS): 2-4 per increment
- Number of Increments (TD in F1): 256-512
- Rationale: COSY reveals proton-proton couplings, typically over two to three bonds, helping to identify connected spin systems, such as the protons on the dichlorophenyl ring.[\[6\]](#)[\[7\]](#)

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) Protocol:

- Pulse Program: Gradient-selected, edited HSQC (hsqcedetgpsisp or similar)
- Number of Scans (NS): 4-8 per increment
- Number of Increments (TD in F1): 128-256
- Rationale: HSQC correlates protons directly to the carbons they are attached to, providing unambiguous one-bond C-H connectivity.[\[8\]](#)[\[9\]](#) The edited version also provides multiplicity information (CH/CH₃ vs. CH₂).

^1H - ^{13}C HMBC (Heteronuclear Multiple Bond Correlation) Protocol:

- Pulse Program: Gradient-selected HMBC (hmbcgp1pndqf or similar)
- Number of Scans (NS): 8-16 per increment
- Number of Increments (TD in F1): 256-512
- Rationale: HMBC is arguably the most powerful experiment for structural elucidation, as it reveals correlations between protons and carbons over two to three bonds (and sometimes four).^{[3][10]} This is essential for connecting different fragments of the molecule and, in this case, for pinpointing the site of acetylation.

Data Analysis and Interpretation

Lamotrigine: The Reference Spectrum

The analysis begins with the full assignment of the Lamotrigine spectrum. The ^1H NMR data in DMSO- d_6 is well-established.

Table 1: ^1H and ^{13}C NMR Spectral Data for Lamotrigine in DMSO- d_6

Atom #	¹ H Chemical Shift (δ, ppm)	¹ H Multiplicity	¹³ C Chemical Shift (δ, ppm)	DEPT-135
Dichlorophenyl Ring				
H-4'	~7.70	d	~129.0	CH
H-5'	~7.42	t	~132.0	CH
H-6'	~7.35	d	~128.0	CH
C-1'	-	-	~135.0	C
C-2'	-	-	~131.5	C
C-3'	-	-	~131.0	C
Triazine Ring				
3-NH ₂	6.43	br s	-	-
5-NH ₂	6.69	br s	-	-
C-3	-	-	~157.0	C
C-5	-	-	~155.0	C
C-6	-	-	~140.0	C

Note: ¹H data is referenced from literature.[11] ¹³C values are predicted based on typical shifts for similar structures and require experimental verification.

Lamotrigine N-Acetate: Predicted Spectral Changes

The key to identifying **Lamotrigine N-Acetate** is to recognize the spectral changes caused by the introduction of the acetyl group (-COCH₃) at the 5-amino position.

Expected Changes:

- Appearance of New Signals:

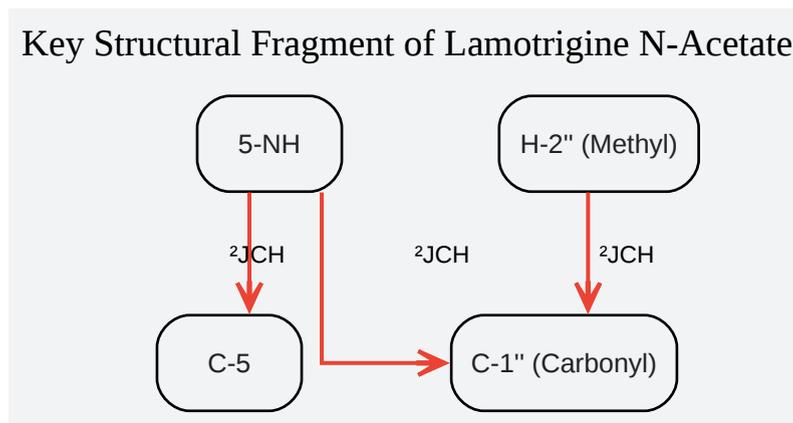
- A sharp singlet in the ^1H spectrum around δ 2.1-2.3 ppm, integrating to 3 protons, corresponding to the acetyl methyl group (H-2").
- A new amide proton signal (5-NH) in the ^1H spectrum, typically downfield shifted to δ 9.5-10.5 ppm.
- Two new signals in the ^{13}C spectrum: one for the acetyl methyl carbon (C-2") around δ 24 ppm and one for the carbonyl carbon (C-1") around δ 169 ppm.
- Disappearance and Shifting of Existing Signals:
 - The broad singlet for the 5-NH₂ protons at δ 6.69 ppm will be replaced by the new, sharper amide NH singlet.
 - The signal for the 3-NH₂ protons (δ 6.43 ppm) may experience a slight shift but should remain.
 - The carbon signal for C-5 will likely shift downfield due to the electron-withdrawing effect of the attached acetyl group.

Table 2: Predicted ^1H and ^{13}C NMR Spectral Data for **Lamotrigine N-Acetate** in DMSO-d₆

Atom #	Predicted ^1H Shift (δ , ppm)	Predicted ^{13}C Shift (δ , ppm)	Key HMBC Correlations
Acetyl Group			
5-NH	9.5 - 10.5	-	C-1", C-5
H-2"	2.1 - 2.3	~24.0	C-1"
C-1"	-	~169.0	-
Triazine Ring			
3-NH ₂	~6.5	-	C-3
C-5	-	>155.0	H-2" (weak), 5-NH

Confirmation with 2D NMR

While the 1D spectra provide strong evidence, 2D NMR offers definitive proof. The following diagram illustrates the crucial HMBC correlation that confirms the site of acetylation.



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Caption: Key HMBC correlations confirming N-acetylation at the 5-amino position.

The most critical observation will be the two-bond (2J) HMBC correlation from the amide proton (5-NH) to the triazine ring carbon C-5 and to the carbonyl carbon (C-1"). Additionally, a strong two-bond correlation from the acetyl methyl protons (H-2") to the carbonyl carbon (C-1") will be observed. These correlations, which would be absent in the parent Lamotrigine, provide unequivocal evidence for the structure of **Lamotrigine N-Acetate**.

Conclusion

The combination of 1D (1H , ${}^{13}C$, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and definitive method for the structural elucidation of Lamotrigine and its N-acetate derivative. The appearance of characteristic signals for the acetyl group in the 1D spectra, coupled with key long-range correlations in the HMBC spectrum, allows for the unambiguous assignment of the acetylation site. The protocols and strategies outlined in this application note offer a reliable framework for researchers in pharmaceutical analysis to confidently identify and characterize such related substances, ensuring the quality and integrity of drug products.

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